JZP-430

Description

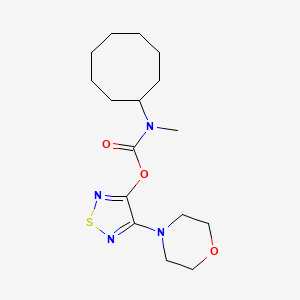

Structure

3D Structure

Properties

IUPAC Name |

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSHMJCYWFOADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JZP-430: An In-depth Technical Guide to its Mechanism of Action on α/β-hydrolase domain 6 (ABHD6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JZP-430 is a potent, selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), an enzyme increasingly recognized for its role in modulating the endocannabinoid system and lipid metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound on ABHD6, including its inhibitory profile, the downstream signaling consequences, and detailed experimental protocols for its characterization. This compound, a 1,2,5-thiadiazole carbamate, demonstrates nanomolar potency in inhibiting human ABHD6 and exhibits high selectivity over other serine hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This profile makes this compound a valuable research tool and a potential therapeutic candidate for metabolic disorders and inflammatory conditions.

Introduction to ABHD6

α/β-hydrolase domain 6 (ABHD6) is a serine hydrolase that plays a significant role in the regulation of the endocannabinoid system.[1] It is one of the key enzymes responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling lipid that activates cannabinoid receptors CB1 and CB2. While monoacylglycerol lipase (MAGL) is the primary metabolizer of 2-AG in the brain, ABHD6 is responsible for a distinct pool of 2-AG hydrolysis, contributing to the fine-tuning of endocannabinoid signaling.[1] Beyond the central nervous system, ABHD6 is implicated in various physiological processes, including insulin secretion and lipid metabolism, making it a compelling target for therapeutic intervention in metabolic diseases.

This compound: A Potent and Selective ABHD6 Inhibitor

This compound, with the chemical name 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate, was identified as a potent and irreversible inhibitor of human ABHD6 (hABHD6).[1] Its development was based on the optimization of a 1,2,5-thiadiazole carbamate scaffold.[1]

Inhibitory Profile of this compound

The inhibitory activity of this compound against hABHD6 and its selectivity over other related enzymes have been quantitatively characterized.

| Parameter | Value | Enzyme | Notes |

| IC50 | 44 nM | Human ABHD6 | Determined using lysates of HEK293 cells transiently expressing hABHD6.[1] |

| Selectivity | ~230-fold | vs. FAAH | [1] |

| Selectivity | ~230-fold | vs. LAL | [1] |

| Inhibition type | Irreversible | Human ABHD6 | [1] |

Table 1: Quantitative Inhibitory Data for this compound

Mechanism of Action and Signaling Pathways

This compound exerts its effects by covalently modifying the active site of ABHD6, leading to its irreversible inhibition. This blockade of ABHD6 activity results in the accumulation of its substrate, 2-AG, in specific cellular compartments. The elevated 2-AG levels, in turn, modulate downstream signaling pathways, primarily through the activation of cannabinoid receptors.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. The following are detailed methodologies based on the work of Patel et al. (2015).

Determination of IC50 for hABHD6

This protocol describes the fluorescence-based assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against human ABHD6.

Protocol Steps:

-

Cell Culture and Lysate Preparation:

-

HEK293 cells are transiently transfected with a plasmid encoding human ABHD6.

-

After 48 hours, cells are harvested and lysed in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

The protein concentration of the lysate is determined using a standard method (e.g., BCA assay).

-

-

Inhibition Assay:

-

In a 96-well plate, the cell lysate is pre-incubated with a range of this compound concentrations (typically in DMSO, with a final DMSO concentration kept below 1%) for 30 minutes at 37°C.

-

A control group with DMSO alone is included.

-

The enzymatic reaction is initiated by adding a fluorogenic substrate, such as p-nitrophenyl acetate (pNPA).

-

The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Data Acquisition and Analysis:

-

The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to assess the selectivity of this compound against other serine hydrolases in a complex proteome, such as mouse brain membrane preparations.

Protocol Steps:

-

Proteome Preparation:

-

Mouse brain tissue is homogenized in a lysis buffer and subjected to centrifugation to isolate the membrane fraction.

-

The protein concentration of the membrane preparation is quantified.

-

-

Competitive Labeling:

-

The membrane proteome is pre-incubated with this compound at a specific concentration (e.g., 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

-

A broad-spectrum, fluorescently tagged activity-based probe for serine hydrolases, such as fluorophosphonate-rhodamine (FP-rhodamine), is added to the mixture.

-

The reaction is allowed to proceed for another 30 minutes at 37°C.

-

-

Analysis:

-

The reaction is quenched by adding SDS-PAGE loading buffer.

-

The proteins are separated by SDS-PAGE.

-

The gel is visualized using a fluorescence scanner.

-

Inhibition of specific serine hydrolases is observed as a decrease in the fluorescence intensity of the corresponding protein band in the this compound-treated lane compared to the vehicle control.

-

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective irreversible inhibitor of ABHD6. Its ability to modulate 2-AG levels makes it an invaluable tool for studying the physiological and pathological roles of the endocannabinoid system. The detailed experimental protocols provided herein offer a guide for researchers to further investigate the therapeutic potential of ABHD6 inhibition. While no clinical trials for this compound have been identified, its preclinical profile suggests that it, or similar molecules, may hold promise for the treatment of metabolic syndrome, type 2 diabetes, and inflammatory disorders. Further research is warranted to explore the in vivo efficacy and safety of this compound and to fully elucidate the therapeutic implications of selective ABHD6 inhibition.

References

JZP-430: A Potent and Selective Inhibitor of α/β-Hydrolase Domain 6 (ABHD6)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

JZP-430 has emerged as a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase that plays a crucial role in the endocannabinoid system. ABHD6 is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule involved in a multitude of physiological processes, including neurotransmission, inflammation, and metabolism. By inhibiting ABHD6, this compound effectively increases the levels of 2-AG, thereby modulating cannabinoid receptor signaling. This technical guide provides an in-depth overview of this compound, including its quantitative data, detailed experimental protocols for its characterization, and visualization of its mechanism and experimental workflows.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (hABHD6) | 44 nM | Lysates of HEK293 cells transiently expressing human ABHD6 | [1] |

| Enzyme | Inhibition (%) | Concentration of this compound | Assay Conditions | Selectivity (approx. fold) | Reference |

| FAAH | < 20% | 10 µM | Not specified | ~230 | [1] |

| LAL | < 20% | 10 µM | Not specified | ~230 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a selective ABHD6 inhibitor.

Human ABHD6 (hABHD6) Activity Assay in HEK293 Cell Lysates

This assay determines the inhibitory potency of this compound against human ABHD6 expressed in a cellular context. The activity of ABHD6 is measured by quantifying the amount of glycerol produced from the hydrolysis of the substrate 1-arachidonoylglycerol (1-AG).

a. Preparation of HEK293 Cell Lysates Overexpressing hABHD6:

-

Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Transiently transfect the cells with a plasmid encoding human ABHD6 using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Lysis: After 48 hours of transfection, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Lysate Preparation: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the hABHD6 enzyme and determine the protein concentration using a standard protein assay (e.g., BCA assay).

b. Enzyme Inhibition Assay:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a 96-well plate:

-

HEK293 cell lysate containing hABHD6 (final protein concentration will vary, optimization is recommended)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound at various concentrations (or vehicle control, e.g., DMSO)

-

-

Pre-incubation: Pre-incubate the reaction mixture for 30 minutes at room temperature to allow this compound to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, 1-arachidonoylglycerol (1-AG), to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

-

Glycerol Detection: Measure the amount of glycerol produced using a commercial fluorescence-based glycerol detection kit. This typically involves a coupled enzyme assay where glycerol is converted to a fluorescent product.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample, such as the mouse brain membrane proteome.

a. Preparation of Mouse Brain Membrane Proteome:

-

Tissue Homogenization: Homogenize freshly dissected mouse brains in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Fractionation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Resuspension and Protein Quantification: Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

b. Competitive Labeling:

-

Inhibitor Incubation: Pre-incubate aliquots of the mouse brain membrane proteome with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophore-conjugated fluorophosphonate (e.g., FP-Rhodamine), to each sample and incubate for another 30 minutes at room temperature. This probe will covalently label the active site of serine hydrolases that are not blocked by this compound.

c. Analysis:

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: Visualize the labeled serine hydrolases by scanning the gel using a fluorescence gel scanner.

-

Data Interpretation: A decrease in the fluorescence intensity of a specific protein band in the presence of this compound indicates that the compound inhibits that particular enzyme. The selectivity of this compound is determined by observing which protein bands are affected at different concentrations of the inhibitor.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound and its experimental characterization.

References

JZP-430: A Technical Guide to a Potent and Selective ABHD6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6). This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and visualizations of its relevant signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of ABHD6 inhibition.

Chemical Structure and Properties

This compound, with the CAS number 1672691-74-5, is chemically known as 4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl N-cyclooctyl-N-methylcarbamate.[1] It belongs to the 1,2,5-thiadiazole carbamate class of compounds.[2][3]

Chemical Structure:

A 2D representation of the chemical structure of this compound is provided below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C16H26N4O3S | [1][4] |

| Molecular Weight | 354.47 g/mol | [4] |

| CAS Number | 1672691-74-5 | [1][4] |

| IUPAC Name | 4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl N-cyclooctyl-N-methylcarbamate | [1] |

| SMILES | CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3 | [4] |

| Appearance | Solid | [1] |

| Solubility | DMSO: ≥ 100 mg/mL (282.11 mM); 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (7.05 mM); 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (7.05 mM) | [4] |

| Melting Point | Data not publicly available | |

| pKa | Data not publicly available | |

| LogP | Data not publicly available |

Pharmacological Properties

| Property | Value | Source |

| Mechanism of Action | Irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) | [4] |

| IC50 (human ABHD6) | 44 nM | [4] |

| Selectivity | ~230-fold selective over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by irreversibly inhibiting ABHD6. ABHD6 is a serine hydrolase that plays a key role in the endocannabinoid system by metabolizing the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid.[3][5] By inhibiting ABHD6, this compound prevents the breakdown of 2-AG, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is being explored for various therapeutic applications.

The following diagram illustrates the role of ABHD6 in the 2-AG signaling pathway and the effect of this compound.

Caption: this compound inhibits ABHD6, preventing 2-AG hydrolysis.

Experimental Protocols

In Vitro ABHD6 Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound against human ABHD6 expressed in HEK293 cells. The assay measures the reduction in the hydrolysis of a substrate, such as 2-arachidonoylglycerol (2-AG), by monitoring the production of glycerol.

Materials:

-

HEK293 cells transiently expressing human ABHD6

-

Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

This compound stock solution in DMSO

-

2-arachidonoylglycerol (2-AG) substrate

-

Glycerol detection reagent (e.g., a fluorescent or colorimetric assay kit)

-

96-well microplates

-

Plate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture HEK293 cells transiently transfected with a plasmid encoding human ABHD6.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the HEK293-hABHD6 lysate to each well.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the 2-AG substrate to each well.

-

Incubate the plate for a specific time (e.g., 60 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction (if necessary, depending on the detection kit).

-

Add the glycerol detection reagent to each well according to the manufacturer's instructions.

-

Incubate to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background signal (from wells without enzyme or substrate).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (e.g., DMSO).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflows

Inhibitor Profiling Workflow

The following diagram illustrates a general workflow for profiling the activity and selectivity of an inhibitor like this compound.

Caption: A typical workflow for characterizing a novel enzyme inhibitor.

Pharmacokinetics and Metabolism (ADME)

Detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain. As a research compound, these studies are often conducted during later stages of drug development. However, based on its chemical structure, some general predictions can be made:

-

Absorption: The lipophilic nature of the cyclooctyl group may facilitate membrane permeability and oral absorption.

-

Distribution: The compound's properties will determine its distribution into various tissues, including the central nervous system.

-

Metabolism: The carbamate and morpholine moieties may be susceptible to metabolism by hepatic enzymes.

-

Excretion: The route of excretion (renal or fecal) would be determined after metabolic profiling.

Further studies are required to fully characterize the ADME profile of this compound.

Conclusion

This compound is a valuable research tool for studying the biological functions of ABHD6 and the therapeutic potential of modulating the endocannabinoid system. Its high potency and selectivity make it a suitable probe for in vitro and in vivo investigations. This technical guide provides a foundational understanding of this compound, summarizing its key properties and offering standardized protocols for its evaluation. Further research into its pharmacokinetic properties and in vivo efficacy will be crucial for its potential translation into a therapeutic agent.

References

JZP-430: A Technical Guide to its Mechanism and Impact on 2-Arachidonoylglycerol (2-AG) Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). It delves into the core mechanism of action of this compound and its subsequent effects on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's pharmacology. The guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. 2-Arachidonoylglycerol (2-AG) is one of the primary endogenous ligands for cannabinoid receptors and its signaling is terminated through enzymatic hydrolysis. While monoacylglycerol lipase (MAGL) is the principal enzyme responsible for 2-AG degradation in the brain, other enzymes, including α/β-hydrolase domain 6 (ABHD6), contribute to the regulation of 2-AG levels. This compound has emerged as a potent, highly selective, and irreversible inhibitor of ABHD6, making it a valuable tool for investigating the specific role of this enzyme in 2-AG metabolism and overall ECS function.

This compound: Mechanism of Action

This compound is a 1,2,5-thiadiazole carbamate that acts as a potent and selective inhibitor of ABHD6.[1] Its mechanism of action is irreversible, indicating a covalent modification of the enzyme's active site.[1] This high selectivity for ABHD6 over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), makes this compound a precise tool for studying ABHD6-specific functions.[2]

Signaling Pathway of 2-AG Metabolism and the Role of ABHD6

The following diagram illustrates the synthesis and degradation of 2-AG, highlighting the point of intervention for this compound.

Quantitative Data on this compound's Effect on ABHD6

This compound has been characterized by its high potency in inhibiting human ABHD6. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line | Assay Principle | Reference |

| IC50 | 44 nM | HEK293 (expressing human ABHD6) | Reduction in glycerol production from 1-AG hydrolysis | [2] |

Note: Currently, there is a lack of publicly available quantitative data directly measuring the fold-increase of 2-AG levels in response to varying concentrations of this compound in cellular or in vivo models. Research with other ABHD6 inhibitors has shown that inhibition of this enzyme can lead to an increase in 2-AG levels, particularly under conditions of stimulated endocannabinoid production.

Experimental Protocols

In Vitro ABHD6 Inhibition Assay

This protocol describes the methodology used to determine the IC50 of this compound against human ABHD6.

Objective: To quantify the inhibitory potency of this compound on human ABHD6 activity.

Materials:

-

HEK293 cells transiently expressing human ABHD6.

-

This compound.

-

1-Arachidonoylglycerol (1-AG) as the substrate.

-

Assay buffer.

-

Fluorescence-based glycerol detection reagent.

-

Microplate reader.

Procedure:

-

Cell Lysate Preparation: Lysates from HEK293 cells overexpressing human ABHD6 are prepared.

-

Compound Incubation: The cell lysates are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, 1-AG.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 90 minutes).

-

Glycerol Measurement: The amount of glycerol produced from the hydrolysis of 1-AG is quantified using a fluorescence-based detection method.

-

Data Analysis: The reduction in glycerol production in the presence of this compound compared to a vehicle control is used to calculate the percentage of inhibition. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.

Workflow for In Vitro ABHD6 Inhibition Assay

Quantification of 2-AG Levels

While specific data for this compound is not available, a general workflow for quantifying changes in 2-AG levels after treatment with an ABHD6 inhibitor in a cellular or tissue model is provided below.

Objective: To measure the concentration of 2-AG in biological samples following treatment with an ABHD6 inhibitor.

Materials:

-

Cell culture or animal model.

-

ABHD6 inhibitor (e.g., this compound).

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

Internal standard (e.g., deuterated 2-AG).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Collection: Collect cells or tissues at specified time points after treatment with the inhibitor.

-

Lipid Extraction: Perform a lipid extraction from the biological samples using an appropriate solvent system. An internal standard is added at the beginning of the extraction to account for sample loss during processing.

-

Sample Purification: The lipid extract may require further purification, for example, by solid-phase extraction, to remove interfering substances.

-

LC-MS/MS Analysis: The purified lipid extract is analyzed by LC-MS/MS. The liquid chromatography step separates 2-AG from other lipids, and the tandem mass spectrometry allows for sensitive and specific quantification based on the mass-to-charge ratio of the parent and fragment ions.

-

Data Analysis: The concentration of 2-AG in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Workflow for 2-AG Quantification

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of ABHD6 function. Its high potency and selectivity allow for the targeted inhibition of this enzyme, enabling a deeper understanding of its role in regulating 2-AG signaling. While direct quantitative data on the effect of this compound on 2-AG levels is currently limited in the public domain, the established role of ABHD6 in 2-AG hydrolysis strongly suggests that this compound will increase 2-AG concentrations, particularly in cellular and physiological contexts where ABHD6 plays a significant role. Further research is warranted to fully elucidate the in vitro and in vivo dose-response relationship between this compound and 2-AG levels, which will be critical for its application in preclinical and potentially clinical studies.

References

JZP-430: A Technical Guide for the Investigation of Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] This technical guide provides an in-depth overview of this compound and its utility as a tool for studying lipid metabolism. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the mechanism of action of this compound, summarizes its biochemical and cellular activity, and provides hypothetical preclinical data and experimental protocols to illustrate its potential application in metabolic research.

Introduction to this compound and its Target: ABHD6

This compound is a novel small molecule that has emerged as a critical tool for probing the function of α/β-hydrolase domain 6 (ABHD6). ABHD6 is a serine hydrolase that plays a significant role in lipid metabolism, primarily through the hydrolysis of monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound allows for the precise investigation of the downstream effects of ABHD6 activity on various metabolic pathways.

Mechanism of Action

This compound is an irreversible inhibitor of ABHD6, meaning it forms a covalent bond with the enzyme, leading to its permanent inactivation. This irreversible nature provides a sustained pharmacological effect, which is advantageous for in vivo studies. The high selectivity of this compound for ABHD6 over other related enzymes, such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), ensures that the observed biological effects can be confidently attributed to the inhibition of ABHD6.[1]

Biochemical and Cellular Activity of this compound

This compound has been characterized as a potent inhibitor of ABHD6 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Parameter | Value | Reference |

| Target Enzyme | α/β-hydrolase domain 6 (ABHD6) | [1] |

| IC50 | 44 nM | [1] |

| Mechanism of Inhibition | Irreversible | N/A |

| Selectivity | ~230-fold over FAAH and LAL | [1] |

This compound in the Study of Lipid Metabolism: Preclinical Evidence

While specific in vivo studies detailing the effects of this compound on lipid profiles in animal models of metabolic disease are not extensively published, the known function of its target, ABHD6, allows for strong predictions of its metabolic consequences. Inhibition of ABHD6 is expected to increase the levels of its substrates, primarily 2-AG, leading to the activation of cannabinoid receptors (CB1 and CB2). This can influence appetite, energy expenditure, and glucose and lipid homeostasis.

Hypothetical Preclinical Study: Effect of this compound in a Diet-Induced Obesity Mouse Model

The following table represents hypothetical data from a preclinical study designed to evaluate the efficacy of this compound in a diet-induced obesity (DIO) mouse model. This illustrates the expected outcomes based on the known role of ABHD6.

| Parameter | Vehicle Control (DIO) | This compound (10 mg/kg) | % Change vs. Control |

| Body Weight (g) | 45.2 ± 2.5 | 40.1 ± 2.1 | -11.3% |

| Plasma Triglycerides (mg/dL) | 150.8 ± 12.3 | 115.2 ± 10.9 | -23.6% |

| Total Cholesterol (mg/dL) | 210.5 ± 15.7 | 180.3 ± 13.8 | -14.3% |

| HDL Cholesterol (mg/dL) | 45.3 ± 4.1 | 55.7 ± 4.9 | +22.9% |

| Fasting Glucose (mg/dL) | 140.6 ± 9.8 | 120.1 ± 8.5 | -14.6% |

| Plasma 2-AG (pmol/mL) | 25.4 ± 3.1 | 55.9 ± 5.8 | +120.1% |

Values are presented as mean ± SD. This data is illustrative and not from a published study.

Experimental Protocols

In Vitro ABHD6 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting ABHD6 activity.

Materials:

-

Recombinant human ABHD6 enzyme

-

This compound

-

Fluorogenic substrate for ABHD6 (e.g., a monoacylglycerol analog)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Plate reader with fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant ABHD6 enzyme, and the this compound dilutions.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of this compound on body weight, and glucose and lipid metabolism in a DIO mouse model.

Animals:

-

Male C57BL/6J mice, 8 weeks of age.

Diet:

-

High-fat diet (HFD; 60% kcal from fat) to induce obesity.

-

Standard chow diet for the lean control group.

Experimental Groups:

-

Lean Control (Standard Diet) + Vehicle

-

DIO (HFD) + Vehicle

-

DIO (HFD) + this compound (e.g., 10 mg/kg, oral gavage, once daily)

Procedure:

-

Induce obesity by feeding mice the HFD for 12 weeks.

-

Randomize the obese mice into vehicle and treatment groups.

-

Administer this compound or vehicle daily for 4 weeks.

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

-

Collect terminal blood samples for analysis of plasma lipids (triglycerides, total cholesterol, HDL), glucose, insulin, and 2-AG levels.

-

Harvest tissues (liver, adipose tissue) for further analysis (e.g., gene expression, histology).

This compound Formulation for In Vivo Studies: A common formulation for in vivo administration of hydrophobic compounds like this compound is a suspension in a vehicle such as 10% DMSO in corn oil.[1]

Signaling Pathways and Experimental Workflows

ABHD6 Signaling Pathway

The following diagram illustrates the central role of ABHD6 in lipid signaling and the effect of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of ABHD6 Inhibition in Insulin Secretion

Executive Summary

Alpha/beta-hydrolase domain-containing 6 (ABHD6) is a membrane-associated serine hydrolase that has emerged as a critical negative modulator of insulin secretion.[1][2][3] Primarily acting as a monoacylglycerol (MAG) lipase in pancreatic β-cells, ABHD6 hydrolyzes saturated long-chain monoacylglycerols, which are now understood to be key lipid signaling molecules in the amplification of glucose-stimulated insulin secretion (GSIS).[1][4] Inhibition of ABHD6, either genetically or pharmacologically, leads to an accumulation of these signaling MAGs.[5][6] This accumulation enhances the priming and exocytosis of insulin granules by activating the vesicle priming protein Munc13-1.[1][5] This mechanism potentiates insulin secretion in response to not only glucose but also other fuel and non-fuel stimuli, independent of changes in KATP channel activity or Ca2+ influx.[5][6] Consequently, ABHD6 is considered a promising therapeutic target for type 2 diabetes and other metabolic disorders.[5][7][8] This guide provides a comprehensive overview of the signaling pathways, experimental evidence, and methodologies related to the study of ABHD6 in insulin secretion.

The Core Signaling Pathway

Glucose metabolism in pancreatic β-cells initiates insulin secretion through a primary "triggering" pathway involving ATP production, KATP channel closure, membrane depolarization, and Ca2+ influx. However, for a sustained and robust response, a "metabolic amplification" pathway is required, which involves the generation of lipid signaling molecules.[1]

ABHD6 plays a pivotal role in this amplification pathway. The process is as follows:

-

Glucose Metabolism & Lipolysis: High glucose levels stimulate the glycerolipid/free fatty acid (GL/FFA) cycle within the β-cell.[5] Lipolysis of triglycerides (TG) and diacylglycerols (DAG) by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), respectively, generates monoacylglycerols (MAGs).[5]

-

ABHD6 Action: ABHD6, a membrane-bound lipase, hydrolyzes these newly generated, long-chain saturated 1-MAG species into free fatty acids and glycerol.[1][5] In this capacity, ABHD6 acts as a brake, limiting the accumulation of signaling MAGs.

-

Effect of Inhibition: When ABHD6 is inhibited (e.g., by a pharmacological agent like WWL70 or through genetic knockout), the hydrolysis of 1-MAGs is significantly reduced.[2][5] This leads to an accumulation of saturated 1-MAGs within the β-cell.[5][6]

-

Munc13-1 Activation: The accumulated saturated MAGs bind to and activate Munc13-1, a crucial protein in the insulin granule exocytosis machinery.[1][5]

-

Enhanced Exocytosis: Activated Munc13-1 promotes the priming of insulin granules, preparing them for fusion with the plasma membrane and subsequent insulin release.[1] This potentiation primarily affects the second phase of insulin secretion.[5][6]

This signaling cascade demonstrates that ABHD6 is a negative regulator of insulin secretion, and its inhibition serves to amplify the secretory response to various stimuli.[1][9]

Figure 1: Signaling pathway of ABHD6-mediated regulation of insulin secretion.

Quantitative Data from Experimental Models

Studies using β-cell-specific ABHD6 knockout (BKO) mice and pharmacological inhibitors have provided quantitative evidence for the role of ABHD6.

Table 1: Effects of ABHD6 Deletion on Insulin Secretion & MAG Hydrolysis

| Parameter | Condition | Control (Flox) | β-cell ABHD6-KO (BKO) | Key Finding | Reference |

| MAG Hydrolysis Activity | Islet Lysates | 100% (Normalized) | Reduced by ~20% | ABHD6 accounts for a significant portion of MAG hydrolase activity in islets. | [5] |

| Insulin Secretion | 16 mM Glucose | Baseline | ~3-fold higher than control | ABHD6 deletion significantly potentiates glucose-stimulated insulin secretion. | [10] |

| Insulin Secretion | Glutamine + Leucine | Baseline | ~3-fold higher than control | Potentiation extends to amino acid-stimulated insulin secretion. | [10] |

| Insulin Secretion | 30 mM KCl | Baseline | Strongly potentiated vs. control | Amplification occurs via KATP-independent pathways. | [5][10] |

| Insulin Secretion | GLP-1 (10 nM) | Baseline | Significantly higher than control | ABHD6 modulates secretion in response to incretin hormones. | [5] |

Table 2: Changes in Islet Monoacylglycerol Species

| Condition | Lipid Species | Control (Flox) Islets | β-cell ABHD6-KO (BKO) Islets | Key Finding | Reference |

| Low Glucose (4mM) | Saturated 1-MAGs | Basal Level | Significantly Increased | ABHD6 deletion causes accumulation of saturated 1-MAGs even at basal glucose. | [5][6] |

| High Glucose (16mM) | Saturated 1-MAGs | Increased vs. low glucose | Further accumulated vs. control | Glucose stimulates 1-MAG production, which is amplified by ABHD6 deletion. | [5][6] |

Experimental Protocols

Reproducing key findings requires standardized methodologies. Below are protocols synthesized from cited literature for core experiments.

Protocol: Mouse Pancreatic Islet Isolation

This protocol is a standard method for obtaining viable islets for ex vivo experiments.[11][12]

-

Reagents:

-

Collagenase P solution (e.g., 1 mg/mL in Hanks' Balanced Salt Solution - HBSS).

-

HBSS, sterile, supplemented with 1% Penicillin-Streptomycin.

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Ficoll gradient solutions (or similar density gradient medium).

-

-

Procedure:

-

Euthanize the mouse via an approved cervical dislocation method.

-

Expose the abdominal cavity and locate the common bile duct. Clamp the duct near the duodenum.

-

Inject 2-3 mL of cold Collagenase P solution into the common bile duct, causing the pancreas to inflate.

-

Excise the inflated pancreas and transfer it to a conical tube containing cold HBSS.

-

Digest the pancreas in a 37°C water bath for 10-15 minutes, with gentle shaking.

-

Stop the digestion by adding cold HBSS. Centrifuge and wash the pellet twice with cold HBSS.

-

Purify the islets from acinar tissue using a density gradient centrifugation (e.g., Ficoll).

-

Collect the islet layer, wash with HBSS, and hand-pick islets under a stereomicroscope to ensure purity.

-

Culture the isolated islets in RPMI-1640 medium overnight at 37°C and 5% CO2 to allow for recovery before experimentation.

-

Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures insulin released from isolated islets in response to different glucose concentrations.[11][12][13]

-

Reagents:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA.

-

KRB buffer containing low glucose (e.g., 2.8 mM or 4 mM).

-

KRB buffer containing high glucose (e.g., 16.7 mM or 20 mM).

-

Other secretagogues as needed (e.g., 30 mM KCl, 10 nM GLP-1).

-

Acid-ethanol solution (for insulin extraction).

-

-

Procedure:

-

Hand-pick 5-10 size-matched islets per well into a 24-well plate.

-

Pre-incubate islets in KRB buffer with low glucose for 60-120 minutes at 37°C to allow them to equilibrate and establish a basal secretion rate.

-

Carefully remove the pre-incubation buffer.

-

Add 1 mL of KRB buffer with low glucose (basal condition) or high glucose/other secretagogues (stimulated condition). If using inhibitors, they should be present in both pre-incubation and incubation steps.

-

Incubate for 60 minutes at 37°C.

-

Collect the supernatant (incubation medium) from each well and store at -20°C for insulin measurement.

-

Lyse the islets in each well with acid-ethanol to extract total insulin content.

-

Measure insulin concentration in the supernatant and the lysate using an ELISA or RIA kit.[13][14]

-

Normalize secreted insulin to the total insulin content for each well to account for variations in islet size.

-

Protocol: MAG Hydrolase Activity Assay

This assay quantifies the rate at which ABHD6 hydrolyzes a MAG substrate.[5]

-

Reagents:

-

Islet protein lysate.

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

MAG substrate (e.g., 1-S-thioarachidonylglycerol).

-

ABHD6-specific inhibitor (e.g., WWL70) for determining ABHD6-specific activity.[5]

-

Glycerol detection reagent kit (fluorometric or colorimetric).

-

-

Procedure:

-

Prepare total protein lysates from control and experimental (e.g., BKO) islets.

-

In a microplate, add islet lysate to the assay buffer. Prepare parallel reactions with and without a specific ABHD6 inhibitor (like WWL70) to distinguish ABHD6 activity from that of other lipases.

-

Initiate the reaction by adding the MAG substrate.

-

Incubate at 37°C.

-

The hydrolysis of MAG releases glycerol.[15] Measure the glycerol produced over time using a coupled enzyme assay that generates a fluorescent or colorimetric product.[15]

-

Calculate the rate of glycerol production, which is proportional to the MAG hydrolase activity. ABHD6-specific activity is the difference between the total rate and the rate in the presence of the inhibitor.

-

Figure 2: General experimental workflow for studying ABHD6 inhibition effects.

Concluding Remarks and Future Directions

The evidence strongly supports the role of ABHD6 as a negative regulator of insulin secretion, acting through the hydrolysis of saturated monoacylglycerol signaling molecules.[1][6] Its inhibition potentiates insulin release in response to a wide range of physiological stimuli, making it an attractive therapeutic target.[2][5] Pharmacological inhibition of ABHD6 has been shown to improve glucose tolerance and protect against high-fat diet-induced obesity and insulin resistance in animal models.[1][7]

Future research should focus on:

-

Developing highly selective inhibitors: Creating small molecule inhibitors with high selectivity for ABHD6 over other serine hydrolases (like MAGL and ABHD12) is crucial for therapeutic development to minimize off-target effects.[16]

-

Human studies: Translating the promising results from rodent models to human physiology is a necessary next step to validate ABHD6 as a target for type 2 diabetes.

-

Tissue-specific roles: Further elucidating the role of ABHD6 in other metabolically active tissues, such as the liver, adipose tissue, and brain, will provide a more complete picture of its function in systemic energy homeostasis.[7][9]

References

- 1. α/β-Hydrolase domain-6-accessible monoacylglycerol controls glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase [mdpi.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. α/β-Hydrolase domain-6 and saturated long chain monoacylglycerol regulate insulin secretion promoted by both fuel and non-fuel stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α/β-Hydrolase domain-6 and saturated long chain monoacylglycerol regulate insulin secretion promoted by both fuel and non-fuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secretion experiments and insulin and glucagon measurement [bio-protocol.org]

- 14. Insulin secretion and glucose measurements [bio-protocol.org]

- 15. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of JZP-430: A Technical Guide

Introduction

JZP-430 has emerged as a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biochemical characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. ABHD6 is a serine hydrolase that plays a role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG), a key endocannabinoid.[1] Inhibition of ABHD6 is a promising therapeutic strategy for various conditions, including metabolic disorders and inflammation.[2][4] this compound belongs to the 1,2,5-thiadiazole carbamate class of compounds and has demonstrated significant potency and selectivity for ABHD6.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its selectivity against other related enzymes.

| Compound | Target | IC50 (nM) | Assay Condition |

| This compound | human ABHD6 | 44 | Lysates of HEK293 cells transiently expressing hABHD6 |

Table 1: Potency of this compound against human ABHD6. [1][2]

| Compound | Off-Target | Selectivity (fold) | Notes |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | ~230 | Compared to hABHD6 inhibition |

| This compound | Lysosomal Acid Lipase (LAL) | ~230 | Compared to hABHD6 inhibition |

Table 2: Selectivity of this compound. [1][2]

Experimental Protocols

Synthesis of this compound (4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate)

The synthesis of this compound is achieved through a three-step process starting from commercially available 3,4-dichloro-1,2,5-thiadiazole.[1]

Step 1: Synthesis of Monochloro 1,2,5-Thiadiazole Intermediate

-

Commercially available 3,4-dichloro-1,2,5-thiadiazole is coupled with a secondary amine (morpholine in the case of this compound) to yield the corresponding monochloro 1,2,5-thiadiazole derivative.

Step 2: Formation of 1,2,5-Thiadiazole Alcohol

-

The monochloro intermediate is then treated with an aqueous alkali solution to convert it into the 1,2,5-thiadiazole alcohol.

Step 3: Final Coupling to Yield this compound

-

The 1,2,5-thiadiazole alcohol is dissolved in dry tetrahydrofuran (THF) at a concentration of 0.2 M.

-

Potassium tert-butoxide (KOtBu) (1.3 equivalents) is added to the solution at 0°C, and the mixture is stirred for 10-30 minutes at the same temperature.

-

The appropriate carbamoyl chloride (cyclooctyl(methyl)carbamoyl chloride) (1.0 equivalent) is added slowly under an inert atmosphere.

-

The reaction mixture is allowed to warm to 20-25°C and stirred for an additional 16-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of 20% ethyl acetate in petroleum ether.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.[1]

Human ABHD6 Inhibition Assay

The inhibitory activity of this compound was determined using lysates of HEK293 cells that were transiently expressing human ABHD6 (hABHD6).[1][2]

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with a plasmid encoding for human ABHD6.

-

Cell Lysis: The transfected cells are harvested and lysed to prepare a cell lysate containing the expressed hABHD6 enzyme.

-

Inhibition Assay: The cell lysate is incubated with varying concentrations of this compound.

-

Substrate Addition: A suitable substrate for ABHD6, such as 2-arachidonoylglycerol (2-AG), is added to the mixture.

-

Detection: The hydrolysis of the substrate is measured to determine the enzymatic activity of hABHD6 in the presence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Activity-Based Protein Profiling (ABPP)

To assess the selectivity of this compound, activity-based protein profiling (ABPP) was performed on the mouse brain membrane proteome.[1][2] ABPP is a powerful chemical proteomics technique used to profile the functional state of enzymes within complex biological samples.

-

Proteome Preparation: A membrane proteome is prepared from mouse brain tissue.

-

Inhibitor Incubation: The proteome is incubated with this compound.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe is added to the mixture. This probe covalently labels the active site of serine hydrolases that have not been inhibited by this compound.

-

Analysis: The labeled proteins are separated by SDS-PAGE, and the probe-labeled enzymes are visualized. A reduction in the labeling of a specific band corresponding to ABHD6 indicates inhibition by this compound, while the labeling of other serine hydrolase bands is monitored to assess off-target activity.

Visualizations

Caption: A logical workflow for the discovery and optimization of this compound.

Caption: The role of this compound in the ABHD6 signaling pathway.

References

- 1. Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Determining the Optimal Concentration of JZP-430 for Cell Culture Applications

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] ABHD6 is a key component of the endocannabinoid system, where it primarily functions to hydrolyze the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling lipid.[3][4][5] By inhibiting ABHD6, this compound leads to an accumulation of 2-AG, thereby modulating the activity of cannabinoid receptors (CB1 and CB2) and influencing a variety of physiological processes, including neurotransmission, inflammation, and metabolism.[3][4] With an in vitro IC50 of 44 nM for human ABHD6, this compound serves as a valuable tool for studying the biological roles of ABHD6.[2][6] This document provides detailed protocols for determining the optimal concentration of this compound for use in cell culture experiments, ensuring robust and reproducible results.

2. Mechanism of Action: The ABHD6 Signaling Pathway

ABHD6 is strategically located on the postsynaptic membrane, where it regulates the levels of 2-AG available to act on presynaptic cannabinoid receptors. The inhibition of ABHD6 by this compound disrupts this regulation, leading to enhanced endocannabinoid signaling.

3. Data Presentation: Determining Optimal this compound Concentration

The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is crucial to perform dose-response experiments to determine the ideal concentration that effectively inhibits ABHD6 without inducing significant cytotoxicity.

Table 1: Illustrative Dose-Response of this compound on Cell Viability (MTT Assay)

| This compound Conc. (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| 10 | 98 ± 4.9 | 97 ± 5.1 | 95 ± 6.0 |

| 50 | 96 ± 5.5 | 94 ± 4.7 | 91 ± 5.8 |

| 100 | 95 ± 4.8 | 90 ± 5.3 | 85 ± 6.2 |

| 500 | 92 ± 6.1 | 85 ± 5.9 | 78 ± 6.7 |

| 1000 | 88 ± 5.7 | 79 ± 6.4 | 65 ± 7.1 |

| 5000 | 75 ± 6.9 | 60 ± 7.2 | 45 ± 8.0 |

Table 2: Illustrative Dose-Response of this compound on Cell Proliferation (BrdU Assay)

| This compound Conc. (nM) | % Proliferation (24h) | % Proliferation (48h) | % Proliferation (72h) |

| 0 (Vehicle) | 100 ± 6.1 | 100 ± 5.9 | 100 ± 6.3 |

| 10 | 97 ± 5.8 | 95 ± 6.2 | 92 ± 6.8 |

| 50 | 94 ± 6.3 | 90 ± 5.8 | 86 ± 7.1 |

| 100 | 91 ± 5.9 | 84 ± 6.5 | 79 ± 7.5 |

| 500 | 85 ± 6.8 | 75 ± 7.0 | 68 ± 8.0 |

| 1000 | 78 ± 7.2 | 65 ± 7.4 | 55 ± 8.4 |

| 5000 | 60 ± 8.0 | 45 ± 8.5 | 30 ± 9.1 |

Table 3: Illustrative Dose-Response of this compound on ABHD6 Activity in Cell Lysates

| This compound Conc. (nM) | % ABHD6 Activity |

| 0 (Vehicle) | 100 ± 7.5 |

| 1 | 85 ± 6.9 |

| 10 | 60 ± 5.8 |

| 44 (IC50) | 50 ± 4.5 |

| 100 | 25 ± 3.7 |

| 500 | 8 ± 2.1 |

| 1000 | < 5 |

4. Experimental Protocols

The following protocols provide a framework for determining the optimal concentration of this compound. It is recommended to start with a broad concentration range (e.g., 10 nM to 5 µM) and then narrow it down based on the initial results.

4.1. Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4.2. ABHD6 Activity Assay (Fluorescent Protocol)

This assay directly measures the enzymatic activity of ABHD6 in cell lysates, providing a direct assessment of this compound's inhibitory effect. This protocol is adapted from a method using a fluorogenic substrate.[1]

Materials:

-

Cells expressing ABHD6

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Fluorogenic substrate for ABHD6 (e.g., 4-methylumbelliferyl heptanoate - 4-MUH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Culture cells to ~80-90% confluency.

-

Treat cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 1-4 hours).

-

Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well black microplate, add a standardized amount of cell lysate to each well.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 4-MUH at a final concentration of 25-50 µM).

-

Immediately place the plate in a pre-warmed fluorometric microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 355/460 nm for 4-MU) over time.

-

Calculate the rate of substrate hydrolysis (slope of the fluorescence vs. time curve).

-

Express ABHD6 activity as a percentage of the vehicle-treated control.

4.3. Western Blot for Downstream Signaling

To confirm the functional consequence of ABHD6 inhibition, a Western blot can be performed to assess the levels of downstream signaling molecules that may be affected by increased 2-AG levels.

Protocol:

-

Treat cells with the determined optimal concentration of this compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest in the endocannabinoid signaling pathway (e.g., phosphorylated forms of downstream kinases).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

5. Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

The protocols outlined in this application note provide a comprehensive guide for researchers to determine the optimal working concentration of this compound in their specific cell culture models. By systematically evaluating the effects of this compound on cell viability, proliferation, and direct enzyme activity, scientists can confidently select a concentration that provides maximal inhibition of ABHD6 with minimal off-target effects, thereby enabling accurate and reliable investigation of the role of ABHD6 in cellular physiology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Revolutionizing Lipidomics: A Deep Dive into the Effects of JZP-430 on Cellular Lipid Metabolism

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is a serine hydrolase that plays a significant role in lipid metabolism, including the regulation of the endocannabinoid system.[2][3] Inhibition of ABHD6 has been shown to protect against high-fat diet-induced obesity, hepatic steatosis, and insulin resistance.[4] Understanding the precise impact of this compound on the cellular lipidome is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

This document provides a detailed experimental design for a lipidomics study to investigate the effects of this compound. It includes comprehensive protocols for cell culture and treatment, lipid extraction, and analysis by mass spectrometry. Furthermore, it outlines the expected changes in the lipid profile based on the known function of ABHD6, offering a guide for data interpretation.

Mechanism of Action: this compound and ABHD6

ABHD6 is known to hydrolyze several lipid substrates, positioning it as a key regulator at the intersection of glycerophospholipid metabolism and lipid signaling.[4] this compound, by irreversibly inhibiting ABHD6, is expected to lead to the accumulation of its substrates. Key lipid classes reported to be affected by ABHD6 inhibition include:

-

Endocannabinoids: Primarily 2-arachidonoylglycerol (2-AG).[2][5]

-

Lysophospholipids: Including lysophosphatidylglycerol (LPG).[4]

-

Glycerophospholipids: Such as phosphatidylglycerol (PG) and ether-linked glycerophospholipids (plasmalogens).[4]

-

Bis(monoacylglycero)phosphate (BMP): A lipid enriched in late endosomes and lysosomes.[3][6]

The following diagram illustrates the central role of ABHD6 in lipid metabolism and the expected impact of this compound.

Caption: this compound inhibits ABHD6, leading to the accumulation of its lipid substrates.

Experimental Design and Workflow

A robust experimental design is critical for obtaining high-quality, reproducible lipidomics data. The following workflow outlines the key steps, from cell culture to data analysis.

Caption: A comprehensive workflow for a this compound lipidomics study.

Detailed Experimental Protocols

1. Cell Culture and this compound Treatment

-

Cell Line: Select a cell line relevant to the research question (e.g., HEK293 cells for general mechanism, a liver cell line like HepG2 for metabolic studies, or a neuronal cell line for neurobiology applications).

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. A typical concentration range to test would be 0 (vehicle), 10 nM, 100 nM, and 1000 nM to assess dose-dependent effects.

-

Incubation: Incubate the treated cells for a predetermined time point (e.g., 24 hours). The optimal incubation time may need to be determined empirically.

2. Lipid Extraction (Modified Bligh-Dyer Method)

-

Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Lipid Extraction:

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Add 2 mL of chloroform.

-

Vortex the mixture for 1 minute.

-

Add 0.8 mL of water to induce phase separation.[7]

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

-

Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying and Reconstitution:

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol:acetonitrile:water (2:1:1, v/v/v).

-

3. LC-MS/MS Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., a Q-Exactive or Triple Quadrupole mass spectrometer with a Vanquish UHPLC system).

-

Chromatographic Separation: Separate the lipid species using a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the lipids based on their polarity.

-

-

Mass Spectrometry:

-

Ionization Mode: Perform analysis in both positive and negative ion modes to cover a broad range of lipid classes.

-

Data Acquisition: Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 and MS/MS spectra for lipid identification.

-

Targeted Analysis: For specific quantification of known ABHD6 substrates, a targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) method can be developed.

-

Data Presentation: Expected Quantitative Changes in Lipid Profiles

The following table summarizes the anticipated changes in key lipid classes following treatment with this compound. The values are presented as hypothetical fold changes relative to the vehicle control for illustrative purposes.

| Lipid Class | Vehicle (Fold Change) | This compound (10 nM) | This compound (100 nM) | This compound (1000 nM) |

| Endocannabinoids | ||||

| 2-Arachidonoylglycerol (2-AG) | 1.0 | 1.5 | 2.5 | 4.0 |

| Lysophospholipids | ||||

| Lysophosphatidylglycerol (LPG) | 1.0 | 2.0 | 4.0 | 8.0 |

| Lysophosphatidylethanolamine (LPE) | 1.0 | 1.2 | 1.8 | 2.5 |

| Lysophosphatidylinositol (LPI) | 1.0 | 1.3 | 2.0 | 3.0 |

| Glycerophospholipids | ||||

| Phosphatidylglycerol (PG) | 1.0 | 1.8 | 3.5 | 7.0 |

| Plasmenylethanolamines | 1.0 | 1.4 | 2.2 | 3.5 |

| Other Lipids | ||||

| Bis(monoacylglycero)phosphate (BMP) | 1.0 | 1.6 | 2.8 | 5.0 |

Conclusion

This application note provides a comprehensive framework for investigating the effects of the ABHD6 inhibitor this compound on the cellular lipidome. The detailed protocols and expected outcomes will guide researchers in designing and executing robust lipidomics experiments. The insights gained from such studies will be invaluable for a deeper understanding of the therapeutic potential of this compound in metabolic and other diseases. By carefully following these guidelines, researchers can generate high-quality data to elucidate the intricate role of ABHD6 in lipid metabolism and the precise mechanism of action of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. α/β Hydrolase Domain-containing 6 (ABHD6) Degrades the Late Endosomal/Lysosomal Lipid Bis(monoacylglycero)phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring ABHD6 Activity with JZP-430

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha/beta-hydrolase domain-containing 6 (ABHD6) is a serine hydrolase that plays a crucial role in the endocannabinoid system by metabolizing 2-arachidonoylglycerol (2-AG), a key endocannabinoid neurotransmitter.[1][2] ABHD6 is a transmembrane enzyme that contributes to the termination of 2-AG signaling in the central nervous system and peripheral tissues.[3] Dysregulation of ABHD6 activity has been implicated in various pathological conditions, including neurological disorders, metabolic syndrome, and inflammation, making it an attractive therapeutic target.[3][4]

JZP-430 is a potent and selective irreversible inhibitor of ABHD6.[5][6] It exhibits high selectivity for ABHD6 over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[7][8] These application notes provide detailed protocols for measuring ABHD6 activity and its inhibition by this compound using a fluorescent-based assay and activity-based protein profiling (ABPP).

Data Presentation

This compound Inhibition Profile

| Target Enzyme | Inhibitor | IC50 (nM) | Cell Line/System | Reference |

| Human ABHD6 | This compound | 44 | Lysates of HEK293 cells transiently expressing human ABHD6 | [5][6][7] |

| Fatty Acid Amide Hydrolase (FAAH) | This compound | >10,000 (~230-fold selectivity over ABHD6) | Not specified | [5][6] |

| Lysosomal Acid Lipase (LAL) | This compound | >10,000 (~230-fold selectivity over ABHD6) | Not specified | [5][6] |

| ABHD12 | This compound | No appreciable activity | Not specified | [7] |

| Monoacylglycerol Lipase (MAGL) | This compound | No appreciable activity | Not specified | [7] |

Signaling Pathways and Experimental Workflow

ABHD6 in the Endocannabinoid Signaling Pathway

Caption: ABHD6 role in endocannabinoid signaling.

Experimental Workflow for Measuring ABHD6 Inhibition

Caption: Workflow for assessing ABHD6 inhibition.

Experimental Protocols

Protocol 1: Fluorescent Assay for ABHD6 Activity and Inhibition

This protocol is adapted from a sensitive fluorescent assay for ABHD6 activity.[1][9] The assay measures the amount of glycerol produced from the hydrolysis of a monoacylglycerol substrate by ABHD6. The glycerol is then used in a coupled enzymatic reaction to produce the highly fluorescent molecule, resorufin, which can be measured using a fluorescence plate reader.

Materials:

-

Enzyme Source: Lysates from HEK293 cells transiently overexpressing human ABHD6.

-

Substrate: 1(3)-Arachidonoylglycerol (1(3)-AG).

-

Inhibitor: this compound.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Detection Reagents (Amplex™ Red Glycerol/Glycerol Phosphate Assay Kit or similar):

-

Amplex™ Red reagent.

-

Horseradish peroxidase (HRP).

-

Glycerol kinase.

-

Glycerol-3-phosphate oxidase.

-

ATP.

-

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.

-

Prepare the substrate solution (1(3)-AG) in assay buffer.

-

Prepare the detection reagent mixture according to the manufacturer's instructions, containing Amplex™ Red, HRP, glycerol kinase, glycerol-3-phosphate oxidase, and ATP in the appropriate reaction buffer.

-

-

Enzyme and Inhibitor Incubation:

-

Add 20 µL of the ABHD6-containing cell lysate to each well of the 96-well plate.

-

Add 10 µL of the this compound dilution (or vehicle control - DMSO in assay buffer) to the wells.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the 1(3)-AG substrate solution to each well.

-

Immediately add 50 µL of the detection reagent mixture to each well.

-

-

Fluorescence Measurement:

-

Place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (increase in fluorescence over time) for each concentration of this compound.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the normalized activity versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Activity-Based Protein Profiling (ABPP) for this compound Selectivity

ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of enzyme inhibitors in a native biological system.[7][8] This protocol provides a general workflow for competitive ABPP to evaluate the selectivity of this compound for ABHD6 against other serine hydrolases in a complex proteome.

Materials:

-

Proteome Source: Mouse brain membrane proteome or lysate from a relevant cell line.

-

Inhibitor: this compound.

-

Activity-Based Probe (ABP): A broad-spectrum serine hydrolase probe with a reporter tag, such as a fluorophore (e.g., TAMRA-FP) or biotin (for enrichment and mass spectrometry).

-

SDS-PAGE reagents and equipment.

-

Fluorescence gel scanner or streptavidin beads and mass spectrometer.

Procedure:

-

Proteome Preparation:

-

Prepare the proteome (e.g., mouse brain membrane fraction) at a protein concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

-

Competitive Inhibition:

-

In separate microcentrifuge tubes, pre-incubate 50 µL of the proteome with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

-

Probe Labeling:

-

Add the activity-based probe (e.g., TAMRA-FP to a final concentration of 1 µM) to each tube.

-

Incubate for another 30 minutes at 37°C.

-

-

Sample Preparation for Analysis:

-

Quench the labeling reaction by adding 2X SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

-